2-methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Description
Properties
IUPAC Name |
2-methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S2/c1-11-14(3-2-4-15(11)21(23)24)16(22)19-12-5-7-13(8-6-12)28(25,26)20-17-18-9-10-27-17/h2-10H,1H3,(H,18,20)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTNIUWYTMLALR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386113 | |
| Record name | 2-methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5566-19-8 | |
| Record name | 2-methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-methylbenzamide to introduce the nitro group, followed by the formation of the thiazole ring through a cyclization reaction with appropriate thioamide precursors . The final step involves the sulfonation of the phenyl ring to attach the sulfamoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions due to its aromatic nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Reduction: The major product is 2-methyl-3-amino-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives.
Scientific Research Applications
Chemistry
2-Methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide serves as a valuable building block in organic synthesis. Its structural components allow for the development of more complex molecules that can be utilized in various chemical reactions.
Biology
Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties. It has been investigated for its ability to inhibit specific bacterial enzymes, which could lead to effective treatments for bacterial infections .
Medicine
The compound is being explored for its therapeutic effects in treating various diseases:
- Cancer : Its unique structure may allow it to interact with cellular targets involved in cancer progression.
- Bacterial Infections : Its antimicrobial properties suggest it could be developed into new antibiotics .
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications in material science and pharmaceuticals .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various fields:
- A study demonstrated its efficacy as an antimicrobial agent against resistant bacterial strains.
- Another investigation focused on its anti-inflammatory properties, suggesting possible applications in treating chronic inflammatory diseases.
These findings underscore the compound's versatility and potential for further development in pharmaceutical research .
Mechanism of Action
The mechanism of action of 2-methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The nitro group can undergo bioreduction, generating reactive intermediates that can damage cellular components .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- Nitro vs. Halogen Substituents: The nitro group in the target compound is strongly electron-withdrawing, which may polarize the benzamide ring and enhance interactions with electron-rich biological targets (e.g., enzymes).
- Methyl vs. tert-Butyl Groups : The methyl group in the target compound introduces minimal steric hindrance compared to the tert-butyl group in CAS 300814-99-7, which significantly increases lipophilicity (logP ~3.8 vs. ~4.5 estimated) and may affect membrane permeability .
Biological Activity
2-methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS Number: 5566-19-8) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its chemical properties, biological activity, and mechanisms of action based on diverse research findings.
The molecular formula of the compound is , with a molecular weight of 418.45 g/mol. The compound features a thiazole ring, which is often associated with various pharmacological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄N₄O₅S₂ |
| Molecular Weight | 418.45 g/mol |
| CAS Number | 5566-19-8 |
Antimicrobial Properties
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial activity. A study evaluating various thiazole derivatives found that they possess notable antibacterial properties against a range of pathogens, suggesting that this compound may similarly inhibit bacterial growth through mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways .
Anticancer Activity
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. In vitro studies have demonstrated that thiazole-containing compounds can induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins . Specifically, the presence of the nitro group in this compound may enhance its cytotoxic effects by generating reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin production, and its inhibition is critical in treating hyperpigmentation disorders. Studies on related compounds have shown that they can effectively inhibit tyrosinase activity, suggesting that this compound might also serve as a potent tyrosinase inhibitor . The mechanism likely involves competitive inhibition at the enzyme's active site.
Study on Antimicrobial Efficacy
A recent study synthesized several thiazole derivatives and evaluated their antibacterial activities against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, highlighting their potential as alternative therapeutic agents .
Cytotoxicity Assessment
In another investigation focusing on the cytotoxic effects of thiazole-based compounds, it was found that while some derivatives displayed strong anticancer properties, others exhibited cytotoxicity at lower concentrations. This study emphasized the importance of structural modifications in enhancing selectivity and potency against cancer cells without affecting normal cells .
Q & A
Q. Basic Research Focus
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, especially for nitro and thiazole moieties .
- Spectroscopy :
- NMR : - and -NMR to confirm aromatic protons and sulfonamide connectivity.
- HRMS : High-resolution mass spectrometry for molecular ion validation .
What biological targets are hypothesized for this compound, and how can its mechanism of action be validated?
Q. Advanced Research Focus
- Hypothesized targets : Thymidylate synthase (due to sulfonamide moiety) or bacterial dihydropteroate synthase (DHPS) .
- Validation methods :
- Enzyme inhibition assays : Measure IC values using spectrophotometric monitoring of substrate conversion.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to purified enzymes .
How can solubility challenges in aqueous buffers be addressed for in vitro assays?
Q. Basic Research Focus
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell culture media .
- Surfactants : Add Tween-20 (0.01%) to stabilize hydrophobic compounds.
- pH adjustment : Test solubility at pH 7.4 (physiological) vs. pH 6.5 (lysosomal mimic) to identify optimal conditions .
What computational strategies are effective for predicting binding modes with biological targets?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with DHPS or tyrosine kinases. Validate with free energy perturbation (FEP) calculations .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes .
How can contradictory activity data across studies be reconciled?
Q. Advanced Research Focus
- Assay standardization : Compare protocols for cell lines (e.g., MIC values in E. coli vs. S. aureus) or enzyme sources (recombinant vs. native).
- Batch variability : Analyze HPLC purity (>98%) and residual solvent content via GC-MS .
- Metabolite interference : Use LC-MS to identify degradation products in biological matrices .
What analytical methods are suitable for characterizing degradation products under stressed conditions?
Q. Advanced Research Focus
- Forced degradation : Expose to heat (60°C), UV light, or oxidative (HO) conditions.
- HPLC-DAD/MS : Use C18 columns (ACN/water + 0.1% formic acid) to separate and identify nitro-reduction or sulfonamide hydrolysis products .
How can structure-activity relationship (SAR) studies guide derivative design?
Q. Advanced Research Focus
- Substituent variation : Replace the nitro group with cyano or trifluoromethyl to modulate electron-withdrawing effects.
- Thiazole modifications : Introduce methyl or chloro substituents to enhance hydrophobic interactions .
- Bioisosteres : Replace benzamide with naphthamide to test π-π stacking efficacy .
What strategies mitigate polymorphism issues in crystallography studies?
Q. Advanced Research Focus
- Crystallization screens : Use 96-well plates with varied solvents (e.g., MeOH, DCM) and precipitants (PEGs, salts).
- Temperature cycling : Alternate between 4°C and 25°C to induce nucleation.
- SHELXD : Employ dual-space algorithms for ab initio phasing of challenging crystals .
How can multi-step synthetic routes be validated for scalability?
Q. Advanced Research Focus
- Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy.
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer scalability.
- Intermediate tracking : Use TLC (silica gel, UV detection) or -NMR (if fluorinated intermediates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
